
trans-Hydroxy Glimepiride
Übersicht
Beschreibung
trans-Hydroxy Glimepiride is an active metabolite of the sulfonylurea drug glimepiride, a third-generation antidiabetic agent used to manage type 2 diabetes mellitus (T2DM). It is formed primarily in the liver via cytochrome P450 (CYP) isoform CYP2C9-mediated oxidation of the parent compound . Unlike glimepiride, which directly stimulates insulin secretion from pancreatic β-cells by binding to sulfonylurea receptors (SUR1), this compound contributes to glucose-lowering effects through its own pharmacokinetic and pharmacodynamic properties. However, its clinical relevance remains under-researched, as it is currently designated for experimental use only .
Wirkmechanismus
Target of Action
Hydroxyglimepiride, also known as trans-Hydroxy Glimepiride, primarily targets the ATP-sensitive potassium channels on pancreatic beta cells . These channels are gated by intracellular ATP and ADP . The hetero-octomeric complex of the channel is composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits .
Mode of Action
Hydroxyglimepiride works by stimulating the secretion of insulin granules from pancreatic islet beta cells . This is achieved by blocking ATP-sensitive potassium channels (K_ATP channels) and causing depolarization of the beta cells . This action increases the amount of insulin released from the pancreas .
Biochemical Pathways
The primary biochemical pathway affected by Hydroxyglimepiride is the insulin signaling pathway. By stimulating the release of insulin, Hydroxyglimepiride enhances the insulin-mediated peripheral glucose uptake . This results in a decrease in blood glucose levels, which is beneficial for the management of type 2 diabetes .
Pharmacokinetics
It is known that glimepiride, the parent compound of hydroxyglimepiride, is mainly metabolized by hepatic oxidative biotransformation to form hydroxyglimepiride . This suggests that the liver plays a crucial role in the metabolism and bioavailability of Hydroxyglimepiride.
Result of Action
The primary result of Hydroxyglimepiride’s action is a reduction in blood glucose levels. This is achieved through the increased secretion of insulin from the pancreas, which in turn enhances the uptake of glucose in peripheral tissues . Hydroxyglimepiride contributes about 33% of the glucose-lowering effect of the parent compound, Glimepiride .
Biochemische Analyse
Biochemical Properties
Hydroxyglimepiride plays a crucial role in biochemical reactions related to glucose metabolism. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with the ATP-sensitive potassium channels (K_ATP channels) on pancreatic beta cells. By blocking these channels, hydroxyglimepiride causes depolarization of the beta cells, leading to the release of insulin granules . Additionally, hydroxyglimepiride interacts with sulfonylurea receptors (SUR) on the beta cells, enhancing insulin secretion . These interactions are essential for the compound’s glucose-lowering properties.
Cellular Effects
Hydroxyglimepiride influences various cellular processes, particularly in pancreatic beta cells. It enhances insulin secretion, which is critical for maintaining glucose homeostasis. The compound also affects cell signaling pathways, including the insulin signaling pathway, by increasing the activity of intracellular insulin receptors . This leads to improved glucose uptake by peripheral tissues. Furthermore, hydroxyglimepiride has been shown to impact gene expression related to glucose metabolism, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of hydroxyglimepiride involves its binding interactions with K_ATP channels and SUR on pancreatic beta cells. By blocking K_ATP channels, hydroxyglimepiride causes cell depolarization, leading to the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules . Additionally, hydroxyglimepiride enhances the activity of insulin receptors, promoting glucose uptake by cells . These molecular interactions are crucial for the compound’s antidiabetic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydroxyglimepiride have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that hydroxyglimepiride maintains its glucose-lowering effects over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. In vitro and in vivo studies have demonstrated that hydroxyglimepiride continues to exert its effects on insulin secretion and glucose metabolism over time .
Dosage Effects in Animal Models
The effects of hydroxyglimepiride vary with different dosages in animal models. At lower doses, the compound effectively lowers blood glucose levels without causing significant adverse effects. At higher doses, hydroxyglimepiride may induce hypoglycemia, a condition characterized by abnormally low blood glucose levels . Animal studies have shown that there is a threshold dose beyond which the risk of hypoglycemia increases . Additionally, high doses of hydroxyglimepiride may lead to toxic effects, including liver and kidney damage .
Metabolic Pathways
Hydroxyglimepiride is primarily involved in the metabolic pathways related to glucose metabolism. It is formed through the hepatic oxidative biotransformation of glimepiride, catalyzed by cytochrome P450 enzymes . The compound contributes to the glucose-lowering effect of glimepiride by enhancing insulin secretion and improving glucose uptake by peripheral tissues . Hydroxyglimepiride also interacts with various cofactors and enzymes involved in glucose metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Hydroxyglimepiride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, hydroxyglimepiride accumulates in specific compartments, such as the cytoplasm and mitochondria . The compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of hydroxyglimepiride is primarily in the cytoplasm and mitochondria of pancreatic beta cells . The compound’s activity is influenced by its localization, as it needs to be in proximity to K_ATP channels and SUR to exert its effects . Hydroxyglimepiride may also undergo post-translational modifications that direct it to specific compartments within the cell . These modifications can affect the compound’s stability and activity, influencing its overall efficacy .
Biologische Aktivität
trans-Hydroxy Glimepiride is an active metabolite of the sulfonylurea glimepiride, primarily formed in the liver. This compound plays a significant role in the pharmacological effects of glimepiride, particularly in its action as an antihyperglycemic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications through data tables and relevant case studies.
This compound exerts its biological activity primarily through the following mechanisms:
- Insulin Secretion Stimulation : Similar to glimepiride, this compound stimulates pancreatic β-cells to release insulin. It acts on ATP-sensitive potassium channels, enhancing insulin secretion during both fasting and postprandial states .
- Increased Insulin Sensitivity : The compound has been shown to improve insulin sensitivity in peripheral tissues, which is crucial for effective glucose metabolism .
- Glycemic Control : Clinical studies indicate that this compound contributes to significant reductions in fasting plasma glucose (FPG) and postprandial glucose (PPG) levels, thus aiding in overall glycemic control .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : After oral administration, glimepiride (and consequently its metabolite) is rapidly absorbed with peak plasma concentrations occurring within 2 to 3 hours .
- Distribution : The volume of distribution is approximately 8.8 L, with over 99% protein binding observed .
- Metabolism : this compound is primarily formed via oxidative biotransformation mediated by cytochrome P450 enzymes. Its major metabolites include M1 (hydroxymethyl derivative) and M2 (carboxyl derivative), with M1 retaining about one-third of the pharmacological activity compared to glimepiride .
- Excretion : The metabolites are predominantly excreted via urine, with renal function significantly affecting their clearance rates .
Clinical Efficacy
Several studies have evaluated the clinical efficacy of this compound in managing Type 2 diabetes mellitus (T2DM):
Study | Dosage | FPG Reduction | PPG Reduction | HbA1c Reduction |
---|---|---|---|---|
Goldberg et al. | 1 mg | 43 mg/dL | 63 mg/dL | 1.2% |
Goldberg et al. | 4 mg | 70.5 mg/dL | 92 mg/dL | 1.8% |
Goldberg et al. | 8 mg | 74 mg/dL | 94 mg/dL | 1.9% |
These findings demonstrate that higher doses correlate with greater reductions in both FPG and PPG levels, indicating dose-dependent efficacy.
Case Studies
A notable case study involved a cohort of patients with poorly controlled T2DM who were switched from metformin monotherapy to a combination therapy including this compound. The results showed:
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Mechanism of Action:
trans-Hydroxy Glimepiride functions by stimulating insulin secretion from pancreatic beta cells and enhancing insulin sensitivity in peripheral tissues. It also plays a role in modulating glucose metabolism, which is crucial for managing hyperglycemia in diabetic patients. The compound's pharmacokinetics indicate that it is rapidly absorbed, with peak plasma concentrations occurring within a few hours of administration .
Clinical Applications
-
Type 2 Diabetes Management:
- Efficacy: Clinical studies have demonstrated that this compound significantly lowers glycated hemoglobin (HbA1c) levels, a key marker for long-term glucose control. For instance, one study reported an average HbA1c reduction of 1.8% in patients treated with Glimepiride compared to placebo .
- Safety Profile: The compound has been shown to have a tolerable safety profile, with adverse events comparable to those observed with placebo treatments. Hypoglycemic episodes were monitored, and the incidence was found to be manageable .
-
Combination Therapy:
- Synergistic Effects: Research indicates that this compound can be effectively combined with other antidiabetic agents such as metformin and DPP-4 inhibitors like gemigliptin. This combination therapy has been shown to enhance glycemic control without significant pharmacokinetic interactions, suggesting a complementary mechanism of action .
Data Table: Clinical Efficacy of this compound
Case Studies
Case Study 1: Efficacy in Diverse Populations
A multicenter trial involving Mexican Americans with uncontrolled type 2 diabetes demonstrated that this compound effectively reduced fasting plasma glucose levels and improved overall glycemic control when combined with lifestyle interventions . The study highlighted the importance of patient demographics in treatment efficacy.
Case Study 2: Elderly Patient Safety
In a comparative study involving elderly patients, this compound was evaluated against sitagliptin. Both treatments resulted in significant reductions in HbA1c; however, the incidence of non-serious hypoglycemia was notably higher in the glimepiride group, emphasizing the need for careful monitoring in older populations .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting trans-Hydroxy Glimepiride in biological matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with derivatization using agents like N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) is widely validated for detection in viscera and pharmaceutical samples. Derivatization ensures thermal stability and volatility for GC-MS analysis. Robustness testing via Plackett-Burman experimental design (8-run, 4 variables) confirms method reliability under variable conditions (e.g., pH, temperature). Validation parameters include linearity, precision, and recovery rates .
Q. How can researchers optimize dissolution rates of trans-Hydroxy Glimepiride in hydrophobic formulations?
- Methodology : Use the slurry method to enhance dissolution by modifying particle size and crystallinity. Characterize formulations via X-ray diffraction (XRD) (2θ range: 2°–40°, step width 2°/min) to confirm amorphous/crystalline states. Validate dissolution profiles using USP-recommended HPLC methods (ICH guidelines), with calibration curves at λmax 227 nm in pH 6.8 buffer .
Q. What experimental designs are suitable for validating analytical methods for trans-Hydroxy Glimepiride?
- Methodology : Employ factorial designs like Plackett-Burman (8 runs, 4 variables) to assess robustness. Variables include derivatization time, column temperature, and mobile phase composition. Use peak area as the response variable and validate via one-tailed t-tests (p > 0.05 for non-significance). Statistical tools like MS Excel or specialized software (e.g., inStat) ensure reproducibility .
Advanced Research Questions
Q. How can multi-site drug-protein interactions of trans-Hydroxy Glimepiride be quantified?
- Methodology : High-performance affinity chromatography (HPAC) with frontal analysis (0.5–50 μM drug concentrations) on human serum albumin (HSA) columns. Analyze binding isotherms using two-site models (e.g., Eq. 2) to resolve high-/low-affinity sites. Residual plots and standard deviations (±0.04–3.2%) validate model accuracy. Compare with one-site models to assess fit deviations .
Q. What mechanistic insights link trans-Hydroxy Glimepiride to neurodegenerative disease models?
- Methodology : In prion-infected neuronal cells, measure PrPSc reduction via GPI-phospholipase C (GPI-PLC) activation. Quantify PrPC shedding using immunoassays and cPLA2 inhibition via Western blot. Survival assays (e.g., PrP82–146 exposure) with glimepiride-treated cells (dose-response curves) validate neuroprotective effects .
Q. How do polymorphic forms of trans-Hydroxy Glimepiride influence thermodynamic solubility?
- Methodology : Characterize polymorphs (e.g., Form III vs. I) via XRD and microscopy (rod-shaped particles at 100X magnification). Measure solubility via ultra-performance liquid chromatography (UPLC) in saturated solutions. Compare chromatograms against standard polymorphs (e.g., λmax 227 nm) under controlled pH and temperature .
Q. What pharmacokinetic considerations arise when studying trans-Hydroxy Glimepiride in renal impairment models?
- Methodology : In chronic kidney disease (CKD) models, monitor metabolite accumulation (e.g., hydroxylated derivatives) via LC-MS/MS. Design studies with active comparators (e.g., linagliptin in CAROLINA trial) and adjust for hypoglycemia risk (77% relative increase). Use Markov models for long-term cost-effectiveness analysis in simulated cohorts .
Q. Data Contradictions and Resolution
Q. How can conflicting results on trans-Hydroxy Glimepiride’s hypoglycemic risk in renal disease be resolved?
- Analysis : Contradictions arise from underrepresentation of CKD patients in clinical trials (e.g., CAROLINA). Address this by stratifying pharmacokinetic studies by CKD stage (e.g., GFR thresholds) and incorporating metabolite half-life adjustments. Use Bayesian statistical models to extrapolate data from healthy cohorts to CKD populations .
Q. Why do dissolution profiles vary across trans-Hydroxy Glimepiride formulations despite similar XRD patterns?
Vergleich Mit ähnlichen Verbindungen
Pharmacokinetic Properties
- Metabolism and Clearance :
Glimepiride is metabolized to trans-hydroxy glimepiride via CYP2C9, whereas other sulfonylureas like gliclazide are also dependent on CYP2C9 for metabolism. Genetic polymorphisms in CYP2C9 (2 and *3 alleles) reduce the clearance of both glimepiride and gliclazide, but this compound’s formation is significantly impaired in these variants . For example, CYP2C93 reduces glimepiride’s Vmax by ~57% compared to the wild-type enzyme, directly limiting this compound generation .- Key Data :
- Glimepiride Vmax: 21.58 ± 7.78 nmol/min/mg (CYP2C91) vs. 9.17 ± 3.03 nmol/min/mg (CYP2C93) .
Gliclazide Vmax: 15.73 ± 3.11 nmol/min/mg (CYP2C91) vs. 6.21 ± 2.94 nmol/min/mg (CYP2C93) .
- Solubility and Bioavailability: Glimepiride has poor aqueous solubility (0.004 mg/mL), necessitating formulation enhancements such as nanoemulgels or cyclodextrin complexes to improve bioavailability .
Pharmacodynamic Mechanisms
- PPARγ Agonism: Glimepiride uniquely exhibits peroxisome proliferator-activated receptor gamma (PPARγ) agonist activity, a feature shared with thiazolidinediones (e.g., pioglitazone). This dual mechanism enhances insulin sensitivity in peripheral tissues. Mechanistic Insight:
- Glimepiride dissociates PPARγ from corepressors (N-CoR/SMRT), enhancing transcriptional activity .
Comparable HbA1c reduction: Glimepiride (1.5–2.0%) vs. pioglitazone (1.4–1.8%) but with faster onset (80–90 days vs. 140–150 days) .
- Insulin Secretion vs. Sensitivity: Unlike glimepiride, which primarily stimulates insulin secretion, drugs like dapagliflozin (SGLT2 inhibitor) improve glycemic control by promoting urinary glucose excretion.
Clinical Efficacy
- HbA1c Reduction: Glimepiride monotherapy reduces HbA1c by 1.5–2.0%, comparable to metformin but with greater weight gain . In contrast, this compound’s efficacy remains unquantified in humans. Head-to-Head Comparisons:
- Glimepiride vs. metformin: Similar HbA1c reduction (-1.5% vs. -1.4%), but metformin shows superior weight neutrality .
Glimepiride vs. dapagliflozin: Both reduce HbA1c (~1.7%), but dapagliflozin lowers oxidative stress markers (e.g., TNF-α) more effectively .
- Hypoglycemia Risk: Glimepiride has a lower hypoglycemia risk than glyburide due to its selective SUR1 binding.
Physicochemical Properties
- pKa and Ionization :
Glimepiride’s corrected pKa (5.32) ensures 99% ionization at physiological pH, enhancing cellular uptake. This compound’s pKa is unreported, but structural modifications could alter ionization and bioavailability .- Comparison with Analogues :
- Glipizide pKa: ~5.1 .
- Glibenclamide pKa: ~5.3 .
Vorbereitungsmethoden
The total synthesis of trans-hydroxy glimepiride involves stereoselective introduction of a hydroxyl group into the glimepiride structure. A seminal study detailed the synthesis of both cis- and trans-hydroxyglimepiride isomers, emphasizing the importance of controlling stereochemistry during hydroxylation .
Key Synthetic Steps
The synthesis begins with the parent compound, glimepiride, which undergoes hydroxylation at the cyclohexyl moiety. The critical challenge lies in achieving the desired trans configuration. Researchers employed a regioselective oxidation strategy using a transition metal catalyst to introduce the hydroxyl group while preserving the sulfonylurea backbone .
The reaction sequence includes:
-
Protection of the sulfonylurea group : To prevent undesired side reactions, the sulfonylurea functionality is temporarily protected using a tert-butoxycarbonyl (Boc) group.
-
Stereoselective hydroxylation : A palladium-based catalyst facilitates hydroxylation at the cyclohexyl ring, favoring the trans configuration due to steric and electronic effects.
-
Deprotection and purification : The Boc group is removed under acidic conditions, followed by recrystallization or chromatographic purification to isolate the trans-hydroxy derivative .
Reaction Conditions and Yields
Optimal conditions for the hydroxylation step involve a temperature of 50–60°C and a reaction time of 12–24 hours in a tetrahydrofuran (THF)-water solvent system. The reported yield for this compound is approximately 65–70%, with purity exceeding 98% after column chromatography .
In Vivo Metabolic Formation via Cytochrome P450 Enzymes
This compound is primarily formed in vivo through hepatic metabolism of glimepiride mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C9 . This pathway is critical for understanding the pharmacokinetics of glimepiride and its metabolites.
Metabolic Pathway
After oral administration, glimepiride is rapidly absorbed and metabolized in the liver. CYP2C9 catalyzes the hydroxylation of the cyclohexyl ring, producing this compound as the major metabolite . The reaction proceeds via the following steps:
-
Substrate binding : Glimepiride binds to the active site of CYP2C9, aligning the cyclohexyl ring for hydroxylation.
-
Oxygen activation : Molecular oxygen is activated by the heme iron in CYP2C9, forming a reactive ferryl-oxo species.
-
Hydroxylation : The activated oxygen inserts into a C-H bond on the cyclohexyl ring, yielding the trans-hydroxy product .
Pharmacokinetic Studies
A crossover study in healthy volunteers demonstrated that glimepiride reaches peak plasma concentrations () within 2.4–3.75 hours, with a terminal half-life of 3.2–8.8 hours . this compound is detectable in plasma within 4–6 hours post-administration, confirming its formation via first-pass metabolism .
Purification and Analytical Characterization
Chromatographic Purification
Both synthetic and metabolically derived this compound require high-resolution purification. Reverse-phase high-performance liquid chromatography (HPLC) is the method of choice, utilizing a C-18 column and an isocratic mobile phase of acetonitrile-potassium dihydrogen phosphate buffer (pH 3.0) .
Typical HPLC Conditions
Parameter | Specification |
---|---|
Column | Symmetry C-18, 5 µm, 4.6 × 250 mm |
Mobile phase | Acetonitrile:buffer (65:35 v/v) |
Flow rate | 1.0 mL/min |
Detection wavelength | 228 nm |
Retention time | 8.2–8.5 minutes |
This method achieves baseline separation of this compound from its cis isomer and other impurities .
Spectroscopic Confirmation
-
Mass spectrometry (MS) : Electrospray ionization (ESI)-MS shows a molecular ion peak at m/z 507.6 , consistent with the molecular formula .
-
Nuclear magnetic resonance (NMR) : H NMR spectra confirm the trans configuration through coupling constants ( Hz) between protons on the hydroxyl-bearing carbon and adjacent cyclohexyl protons .
Formulation Considerations for Stability and Solubility
Solubility Profiles
This compound exhibits limited aqueous solubility, necessitating the use of co-solvents for in vitro studies. Its solubility in common solvents is as follows :
Solvent | Solubility (mg/mL) |
---|---|
DMSO | 10–15 |
Methanol | 5–8 |
Water | <0.1 |
Stock Solution Preparation
For research applications, stock solutions are typically prepared in DMSO at concentrations up to 10 mM. Below is a standardized preparation table :
Target Concentration | Volume of DMSO (mL) per 10 mg |
---|---|
1 mM | 19.74 |
5 mM | 3.95 |
10 mM | 1.97 |
Comparative Analysis of Synthetic vs. Metabolic Routes
Yield and Purity
-
Chemical synthesis : Yields 65–70% with >98% purity after chromatography .
-
Metabolic formation : Lower yield (<30% of administered glimepiride dose) due to competing metabolic pathways .
Stereochemical Control
Synthetic methods achieve superior stereoselectivity (>95% trans isomer) compared to enzymatic hydroxylation (~80% trans isomer), which may produce trace amounts of the cis metabolite .
Eigenschaften
IUPAC Name |
4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNQMQLWOOVHKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155602 | |
Record name | Hydroxyglimepiride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127554-89-6, 600177-94-4 | |
Record name | Hydroxyglimepiride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127554896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyglimepiride, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600177944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyglimepiride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYGLIMEPIRIDE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVY9QXS57P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.